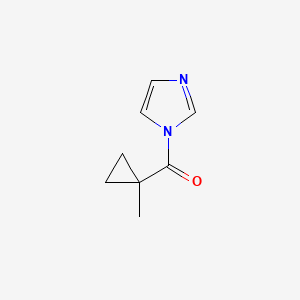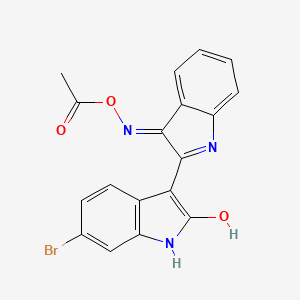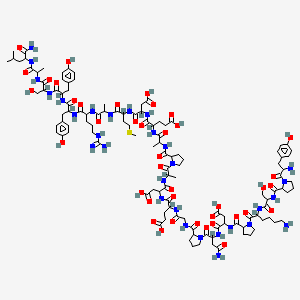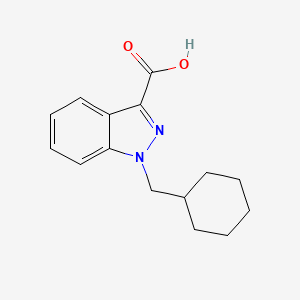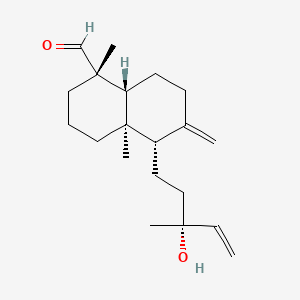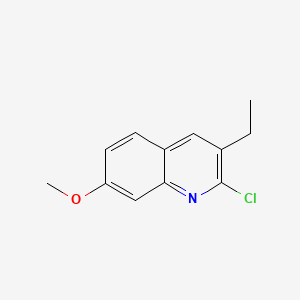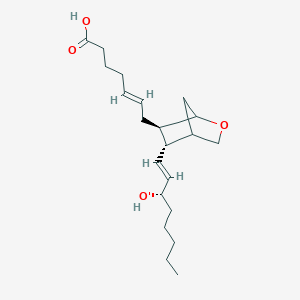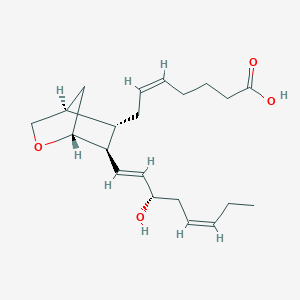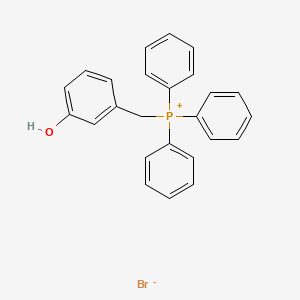
MitoP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“MitoP” is a phenol product produced by the reaction of H2O2 with the ratiometric mass spectrometry probe MitoB . It is used as an exomarker of mitochondrial hydrogen peroxide . The MITOP database consolidates information on both nuclear- and mitochondrial-encoded genes and their proteins .
Synthesis Analysis
Small molecules can be physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . MitoB accumulates in mitochondria and is converted into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation, and this ratio is determined by mass spectrometry using d15-MitoP and d15-MitoB as internal standards .
Molecular Structure Analysis
The molecular structure of MitoP is C25H22BrOP . More detailed information about its molecular structure can be found in the PubChem database .
Chemical Reactions Analysis
MitoB is converted into MitoP by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation .
Physical And Chemical Properties Analysis
The physical and chemical properties of MitoP can be found in the PubChem database . More detailed information about its properties can be found there .
科学研究应用
Mitochondrial Genetics
MitoP databases like MITOP and MitoP2 are invaluable for geneticists studying mitochondrial DNA (mtDNA) mutations and their implications in human diseases . They provide extensive data on mitochondrial genes and proteins, facilitating the identification of genetic variations associated with mitochondrial disorders.
Molecular Biology
In molecular biology, MitoP compounds like MitoB and MitoP are used as exomarkers to measure mitochondrial hydrogen peroxide levels . This application is crucial for understanding oxidative stress and its impact on cellular processes.
Cell Biology
MitoP databases contribute to cell biology by offering insights into the mitochondrial proteome, helping researchers understand the organelle’s role in energy production, apoptosis, and cellular proliferation .
Neuroscience
Mitochondrial function is critical in neurodegenerative diseases. MitoP-related databases and tools aid neuroscientists in exploring the mitochondrial interactome and its involvement in conditions like Parkinson’s and Alzheimer’s diseases .
Pharmacology
MitoP compounds are used in pharmacology to target mitochondria for drug delivery and therapeutic interventions. They help in the development of mitochondrial-targeted pharmaceuticals .
Biotechnology
Biotechnological applications of MitoP include the use of databases like MitoInteractome for predicting protein-protein interactions, which can lead to the development of new biotechnological tools and biomarkers for diseases .
Biochemistry
MitoP’s role in biochemistry is evident in its use for studying mitochondrial metabolism and energy production pathways. The databases provide comprehensive information on mitochondrial proteins and their biochemical functions .
Medicine
In the medical field, MitoP is used to understand the pathophysiology of mitochondrial diseases. Databases like MitoP2 offer detailed information on mitochondrial proteins and their association with various diseases, which is essential for diagnosis and treatment .
安全和危害
未来方向
The MITOP database aims at the comprehensive identification and characterization of the mitochondrial proteome with a special focus on proteins relevant for human mitochondrial disease . This need for such a framework will be increasingly important as larger regions of the genome are sequenced and functionally characterized .
属性
IUPAC Name |
(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVALDZORJHFRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MitoP | |
Q & A
A: MitoP itself doesn't have a specific biological target. It is formed within mitochondria when its precursor, MitoB, reacts with H2O2. This reaction is irreversible and specific to H2O2, making MitoP a reliable indicator of mitochondrial H2O2 levels [ [], [], []].
ANone: The molecular formula of MitoP is C38H35OP2+. It has a molecular weight of 577.64 g/mol.
A: While specific spectroscopic data for MitoP might be limited in the provided research, mass spectrometry is the primary method used to detect and quantify MitoP and its precursor, MitoB [ [], [], []].
A: MitoP is not known to have catalytic properties. Its value lies in its role as a stable end-product, reflecting the amount of H2O2 reacted with its precursor MitoB [ [], [], []].
ANone: The provided research focuses on the established structure of MitoB and its reaction with H2O2 to form MitoP. Investigating the effects of structural modifications on MitoP formation or properties would require further research.
A: As MitoP is formed in vivo from its precursor, MitoB, formulation strategies would likely focus on optimizing the delivery and stability of MitoB to ensure accurate measurement of mitochondrial H2O2 [ [], [], []].
A: MitoB's structure, featuring two positively charged triphenylphosphonium groups, allows it to cross lipid bilayers and accumulate within mitochondria due to the negative membrane potential of this organelle [ [], [], []].
A: Researchers have successfully employed MitoP to investigate the relationship between metabolic rate and H2O2 levels in living brown trout (Salmo trutta). Fish with higher metabolic rates surprisingly exhibited lower MitoP levels, suggesting a potential link between efficient energy metabolism and reduced oxidative stress [ []].
A: Yes, MitoP has been used to compare ROS metabolism in two species of intertidal sculpin fishes exposed to varying oxygen levels. The study revealed species- and tissue-specific responses in MitoP levels, highlighting the complexity of ROS metabolism in the context of oxygen variability [ []].
A: Mass spectrometry is the primary method for detecting and quantifying both MitoB and its product, MitoP, in biological samples. This technique allows researchers to accurately measure the MitoP/MitoB ratio, providing valuable insights into mitochondrial H2O2 levels [ [], [], []].
A: The development of MitoB and its subsequent use for in vivo measurement of mitochondrial H2O2 through the MitoP/MitoB ratio represent significant milestones in the field of redox biology. This tool has enabled researchers to gain deeper insights into the role of mitochondrial H2O2 in various physiological and pathological processes [ [], [], []].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

